molecular formula C16H24N2O2 B12409276 7-Hydroxy Ropinirole-d14

7-Hydroxy Ropinirole-d14

Cat. No.: B12409276
M. Wt: 290.46 g/mol
InChI Key: PVIICBUWKXYFAA-UIULOYBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy Ropinirole-d14: is a deuterium-labeled derivative of 7-Hydroxy Ropinirole. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Ropinirole-d14 involves the incorporation of deuterium into 7-Hydroxy Ropinirole. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific reaction conditions and catalysts used can vary, but the goal is to achieve a high degree of deuterium incorporation .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of quality .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Ropinirole-d14 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different deuterated analogs .

Scientific Research Applications

Chemistry: In chemistry, 7-Hydroxy Ropinirole-d14 is used as a tracer to study reaction mechanisms and pathways. Its deuterium labeling allows researchers to track the compound’s behavior in complex chemical systems .

Biology: In biological research, the compound is used to investigate metabolic processes and enzyme interactions. Its stable isotope labeling helps in the quantification and analysis of metabolic pathways .

Medicine: In medical research, this compound is employed to study the pharmacokinetics of drugs. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Industry: In the pharmaceutical industry, the compound is used in drug development and quality control. Its deuterium labeling provides valuable insights into the stability and efficacy of new drug formulations .

Mechanism of Action

The mechanism of action of 7-Hydroxy Ropinirole-d14 is related to its ability to act as a dopamine agonist. It selectively stimulates dopamine D2 receptors within the caudate-putamen system in the brain, which affects body movement. This mechanism is similar to that of ropinirole, the parent compound .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy Ropinirole-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

290.46 g/mol

IUPAC Name

4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20)/i1D3,2D3,3D2,4D2,8D2,9D2

InChI Key

PVIICBUWKXYFAA-UIULOYBOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=C(C=C1)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O

Origin of Product

United States

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